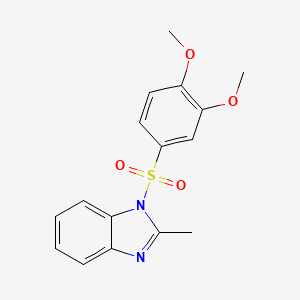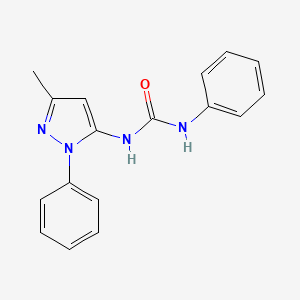![molecular formula C14H19ClN2O B5641918 1-[4-[(4-Chlorophenyl)methylamino]piperidin-1-yl]ethanone](/img/structure/B5641918.png)
1-[4-[(4-Chlorophenyl)methylamino]piperidin-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-[(4-Chlorophenyl)methylamino]piperidin-1-yl]ethanone is a chemical compound that belongs to the class of organic compounds known as phenylpiperidines. These compounds contain a piperidine ring bound to a phenyl group. The compound is characterized by the presence of a chlorophenyl group attached to a piperidine ring, which is further connected to an ethanone group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[(4-Chlorophenyl)methylamino]piperidin-1-yl]ethanone typically involves the reaction of 4-chlorobenzylamine with piperidin-1-yl ethanone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-[(4-Chlorophenyl)methylamino]piperidin-1-yl]ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
1-[4-[(4-Chlorophenyl)methylamino]piperidin-1-yl]ethanone has various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 1-[4-[(4-Chlorophenyl)methylamino]piperidin-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Piperidinemethanol: A compound with a similar piperidine ring structure but different functional groups.
4-Chlorophenethylamine: Contains a chlorophenyl group similar to 1-[4-[(4-Chlorophenyl)methylamino]piperidin-1-yl]ethanone but with different connectivity.
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes.
Eigenschaften
IUPAC Name |
1-[4-[(4-chlorophenyl)methylamino]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c1-11(18)17-8-6-14(7-9-17)16-10-12-2-4-13(15)5-3-12/h2-5,14,16H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFHVHZHYADRGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5641836.png)
![2-[(3-Methoxyphenyl)amino]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B5641839.png)
![ethyl 3-cyano-5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5641845.png)
![5-[3-(1H-benzimidazol-2-yl)propanoyl]-2-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5641846.png)
![(3R*,4S*)-1-[(3-methoxyphenyl)acetyl]-4-propylpyrrolidin-3-amine](/img/structure/B5641851.png)
![N-(4-fluorophenyl)-5-methyl-2-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5641857.png)
![2-[(4-Chlorophenyl)methylsulfonyl]-1-methylbenzimidazole](/img/structure/B5641866.png)
![1-(2,3-dihydro-1H-inden-2-yl)-5-[1-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B5641870.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-methyl-2-(2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-3-yl)acetamide hydrochloride](/img/structure/B5641892.png)
![(3aR,6aR)-5-(propan-2-ylcarbamoyl)-2-prop-2-enyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B5641900.png)
![1-[(2,5-dimethoxyphenyl)methyl]piperidin-4-ol](/img/structure/B5641904.png)



